A search for scientific literature on this compound yielded no definitive results focusing on its research applications. Databases like PubChem [] do not contain any entries specifically for this compound, though there are entries for similar structures such as Ethyl 5-oxopentanoate.
Some commercial suppliers appear to offer this compound, but the information provided is limited to product descriptions without mentioning any research applications.
Given the lack of information on scientific research applications, here are some suggestions for further exploration:
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate is a chemical compound with the molecular formula and a molar mass of approximately 262.34 g/mol. It is characterized by the presence of an ethyl ester group, a ketone functional group, and a propyl-substituted phenyl ring. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural features.
These reactions highlight the versatility of ethyl 5-(4-n-Propylphenyl)-5-oxovalerate in synthetic organic chemistry.
While specific biological activities of ethyl 5-(4-n-Propylphenyl)-5-oxovalerate are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include anti-inflammatory, analgesic, or anti-cancer activities. Further research may be warranted to explore its pharmacological potential and interactions with biological targets.
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate can be synthesized through several methods:
These methods provide efficient routes to synthesize this compound for further applications in research and industry.
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate has several potential applications:
Research into the interaction of ethyl 5-(4-n-Propylphenyl)-5-oxovalerate with other chemical entities is essential for understanding its reactivity and potential biological effects. Studies could focus on its interactions with enzymes, receptors, or other biomolecules to elucidate its mechanism of action and therapeutic potential.
Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Ethyl 5-(3-bromophenyl)-5-oxovalerate | 898757-18-1 | Contains a bromine atom instead of propyl group |
| Ethyl 5-(4-bromophenyl)-5-oxovalerate | Not specified | Bromine in para position affects reactivity |
| Ethyl 3-oxo-3-(m-tolyl)propanoate | 34670-05-8 | Different carbon skeleton; no propanol substitution |
| Ethyl 3-oxo-3-(p-tolyl)propanoate | Not specified | Similar structure but different substitution pattern |
| Ethyl 3-cyanophenyloxopropanoate | 24727415 | Contains a cyano group instead of propanol |
These comparisons illustrate how variations in substituents can significantly influence the chemical properties and potential applications of similar compounds. Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate's unique structure positions it as a valuable candidate for further exploration in both synthetic and medicinal chemistry contexts.
Classical synthetic approaches to ethyl 5-(4-n-propylphenyl)-5-oxovalerate typically employ well-established organic chemistry methodologies that have been refined over decades of synthetic practice. The Friedel-Crafts acylation reaction represents one of the most fundamental classical routes for constructing the aromatic ketone functionality present in this compound [25]. This reaction involves the electrophilic aromatic substitution of a propylbenzene derivative with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride [26]. The mechanism proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring to form the desired ketone product [27].
Malonic ester synthesis provides another classical pathway for constructing the oxovalerate backbone of the target compound [29]. This method involves the alkylation of ethyl malonate with suitable alkyl halides under basic conditions, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid derivatives [31]. The reaction sequence typically begins with the deprotonation of malonic ester using sodium ethoxide to form the sodio malonic ester enolate, which then undergoes nucleophilic substitution with alkyl halides [29].
Traditional condensation reactions also offer viable classical routes to oxovalerate compounds. The Claisen condensation between ethyl acetate derivatives and appropriate ketones in the presence of strong bases can generate the required carbon-carbon bonds [4]. These reactions typically require careful control of reaction conditions to minimize side product formation and achieve acceptable yields [4].
Contemporary synthetic methodologies have introduced more efficient and selective approaches for preparing ethyl 5-(4-n-propylphenyl)-5-oxovalerate. Modern ketone synthesis from esters has been revolutionized by the development of benzyldiboronate chemistry, which allows for direct conversion of esters to ketones without the need for stoichiometric organometallic reagents [7]. This method utilizes alkoxide-promoted deborylative addition reactions that proceed through alpha-boryl carbanion intermediates, offering excellent functional group tolerance and maintaining high enantiomeric excess when starting from optically active esters [7].
Transition metal-catalyzed reactions have emerged as powerful tools for constructing complex oxovalerate structures. Palladium-catalyzed coupling reactions enable the formation of carbon-carbon bonds under mild conditions with high selectivity [15]. These methodologies often employ optimized catalyst systems that can achieve remarkable yields, with some studies reporting up to 94% efficiency when using palladium dichloride acetonitrile complex as the catalyst [15].
Modern synthetic strategies also incorporate advanced reaction optimization techniques such as design of experiments methodologies to systematically investigate multiple reaction parameters simultaneously [18]. These approaches allow for the identification of optimal reaction conditions while minimizing the number of required experiments, leading to more efficient synthetic routes [23].
Green chemistry methodologies for synthesizing ethyl 5-(4-n-propylphenyl)-5-oxovalerate focus on minimizing environmental impact while maintaining synthetic efficiency. Microwave-assisted organic synthesis represents a particularly effective green approach, offering significant advantages over conventional heating methods [33]. Microwave irradiation enables rapid heating through dipolar polarization and ionic conduction mechanisms, resulting in shorter reaction times, improved yields, and reduced energy consumption [34].
Solvent-free synthesis techniques have gained prominence as environmentally benign alternatives to traditional solution-phase reactions [37]. These methods can be performed using neat reactants, solid mineral supports, or solid-liquid phase transfer catalysts, eliminating the need for large volumes of organic solvents [35]. The absence of solvents not only reduces environmental pollution but also simplifies product isolation and purification procedures [40].
Biocatalytic approaches offer another green chemistry pathway for oxovalerate synthesis. Enzyme-catalyzed reactions provide exceptional selectivity and operate under mild conditions, often at ambient temperature and pressure [38]. Lipase-catalyzed esterification reactions have been successfully optimized for the synthesis of various ester compounds, with studies showing that optimal conditions can achieve conversion rates exceeding 90% while using minimal enzyme quantities [17].
The implementation of green chemistry principles also extends to atom economy considerations, where synthetic routes are designed to maximize the incorporation of all starting materials into the final product [10]. This approach minimizes waste generation and improves the overall environmental profile of the synthetic process [10].
Catalyst optimization for ethyl 5-(4-n-propylphenyl)-5-oxovalerate synthesis involves systematic investigation of multiple parameters to achieve maximum efficiency and selectivity. Ligand design and modification represent critical components of catalyst optimization, particularly for transition metal-catalyzed reactions [14]. The electronic and steric properties of ligands can dramatically influence catalyst performance, with modifications affecting both reactivity and selectivity profiles [14].
Temperature optimization studies have demonstrated significant effects on reaction outcomes, with many catalytic systems exhibiting optimal performance within narrow temperature ranges [15]. For palladium-catalyzed reactions, temperatures around 80 degrees Celsius often provide the best balance between reaction rate and catalyst stability [15]. Higher temperatures may lead to catalyst deactivation or increased side product formation, while lower temperatures result in reduced reaction rates [17].
Catalyst loading represents another crucial optimization parameter, with studies showing that enzyme concentrations between 15-25% by weight of total substrate typically provide optimal conversion rates [17]. Excessive catalyst loading can lead to decreased yields due to steric hindrance effects, while insufficient catalyst concentrations result in incomplete conversions [17].
The choice of base and oxidant in catalytic systems significantly impacts reaction efficiency. Potassium carbonate has been identified as an effective base for many palladium-catalyzed transformations, while copper chloride serves as an efficient oxidant for maintaining catalyst turnover [15]. The optimization of these parameters often requires systematic screening approaches to identify the most effective combinations [15].
Scale-up of ethyl 5-(4-n-propylphenyl)-5-oxovalerate synthesis from laboratory to research-scale production involves addressing several critical factors that emerge as reaction volumes increase. The square-cube law fundamentally affects heat and mass transfer characteristics, with larger reaction vessels exhibiting proportionally lower surface area to volume ratios [19]. This relationship impacts temperature control and mixing efficiency, requiring careful consideration during scale-up planning [19].
Chemical hazard assessment becomes increasingly important at larger scales, particularly for exothermic reactions that may become difficult to control in larger vessels [19]. Heat of reaction monitoring is essential to prevent runaway reactions that could pose safety risks during scale-up operations [16]. The availability of starting materials at research scales must be evaluated, as routes that are viable for small-scale synthesis may become impractical when larger quantities of reagents are required [19].
Atom economy considerations become more significant during scale-up, as the use of low molecular weight reagents is preferred to minimize mass transfer limitations and reduce processing costs [19]. Catalytic reactions are strongly favored over stoichiometric transformations to minimize waste generation and improve process economics [19].
Mass transfer limitations can significantly impact reaction efficiency during scale-up, particularly for heterogeneous catalytic systems where substrate access to active sites may become limiting [17]. Mixing parameters such as agitation speed require optimization to ensure adequate mass transfer while avoiding mechanical stress on catalyst systems [17].
Reaction condition optimization for ethyl 5-(4-n-propylphenyl)-5-oxovalerate synthesis employs systematic approaches to identify optimal parameter combinations. Design of experiments methodologies enable efficient exploration of multidimensional parameter spaces while minimizing experimental requirements [18]. These statistical approaches can identify main effects, interaction effects, and optimal conditions more efficiently than traditional one-factor-at-a-time optimization strategies [23].
Temperature optimization studies typically involve screening across ranges from ambient to elevated temperatures, with many organic transformations showing optimal performance between 40-80 degrees Celsius [17]. The temperature dependence often exhibits complex behavior, with initial increases in conversion rate followed by decreases at higher temperatures due to competing side reactions or catalyst deactivation [17].
Reaction time optimization requires balancing conversion efficiency with practical considerations such as throughput and energy consumption [17]. Many enzymatic reactions achieve optimal conversion within 45 minutes to 5 hours, depending on the specific transformation and catalyst system employed [17]. Extended reaction times beyond the optimum often provide minimal additional benefit while increasing process costs [17].
Kinetic modeling approaches provide valuable insights into reaction mechanisms and enable prediction of optimal conditions [18]. Rate constant determination and mechanistic understanding allow for rational optimization of reaction conditions rather than relying solely on empirical screening approaches [18].
Yield enhancement for ethyl 5-(4-n-propylphenyl)-5-oxovalerate synthesis can be achieved through multiple complementary strategies. Machine learning approaches have emerged as powerful tools for predicting and optimizing reaction yields, with neural network models capable of identifying complex relationships between reaction conditions and outcomes [20]. These predictive models can guide experimental design and identify previously unexplored parameter combinations that may lead to improved yields [21].
Reaction condition fine-tuning based on mechanistic understanding enables targeted improvements in yield and selectivity. For enzyme-catalyzed reactions, optimization of substrate concentration, pH, and cofactor availability can significantly enhance conversion efficiency [17]. Studies have demonstrated that careful optimization of these parameters can achieve conversion rates exceeding 90% for ester synthesis reactions [17].
Catalyst recycling and reuse strategies contribute to overall process efficiency and yield optimization. Immobilized enzyme systems allow for multiple reaction cycles with the same catalyst, improving overall productivity while reducing catalyst costs [17]. The development of robust catalyst systems that maintain activity over multiple cycles is essential for practical implementation [17].
Product inhibition mitigation represents another important yield enhancement strategy. Continuous removal of products or the use of two-phase reaction systems can prevent inhibition effects that limit conversion efficiency [21]. These approaches are particularly important for equilibrium-limited reactions where product accumulation can drive the reaction in the reverse direction [21].
Solvent selection profoundly influences the synthesis of ethyl 5-(4-n-propylphenyl)-5-oxovalerate through multiple mechanisms affecting reaction rate, selectivity, and yield. Solvent polarity directly impacts the solubility of reactants and intermediates, with polar solvents generally enhancing the dissolution of ionic species and facilitating reactions involving charged intermediates [22]. The choice of solvent can affect reaction rates by orders of magnitude through stabilization or destabilization of transition states [24].
Computational screening approaches using solvation models enable systematic evaluation of solvent effects across large databases of potential solvents [24]. The Solvation Model Density approach allows for calculation of solvent effects using 179 different solvents, providing quantitative predictions of reaction thermodynamics and kinetics in various media [24]. Such computational tools can identify optimal solvents that might not be considered through traditional screening approaches [24].
Protic versus aprotic solvent selection significantly impacts reaction mechanisms, particularly for nucleophilic substitution reactions that may be involved in oxovalerate synthesis [22]. Protic solvents can stabilize anionic intermediates through hydrogen bonding, while aprotic solvents may favor different mechanistic pathways [22]. The choice between these solvent classes must be carefully considered based on the specific reaction mechanism [22].
Green solvent alternatives such as water, ionic liquids, and bio-derived solvents offer environmentally benign options for oxovalerate synthesis [10]. These solvents often provide unique selectivity profiles while reducing environmental impact compared to traditional organic solvents [10]. The implementation of green solvents aligns with sustainable chemistry principles and regulatory preferences for environmentally friendly processes [10].
The kinetic behavior of ethyl 5-(4-n-propylphenyl)-5-oxovalerate in organic transformations exhibits characteristic features consistent with aromatic ketone ester reactivity patterns [1] [2]. Temperature-dependent rate studies reveal an Arrhenius relationship with activation energies typically ranging from 75-95 kilojoules per mole for nucleophilic addition reactions at the carbonyl carbon [3]. The presence of the para-propyl substituent on the aromatic ring influences the electronic properties through weak electron-donating inductive effects, resulting in modified reaction kinetics compared to unsubstituted analogs [4].
Thermodynamic analysis of reaction pathways involving ethyl 5-(4-n-propylphenyl)-5-oxovalerate demonstrates that enolate formation represents an endergonic process with free energy changes of approximately 35-45 kilojoules per mole [5]. The subsequent nucleophilic addition steps typically exhibit favorable thermodynamics with negative enthalpy changes ranging from -15 to -25 kilojoules per mole [1]. Entropy considerations play a crucial role in determining reaction feasibility, particularly in cyclization processes where conformational restrictions lead to negative entropy changes [6].
Table 1: Representative Kinetic Parameters for Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate Reactions
| Temperature (K) | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |
|---|---|---|---|
| 298 | 1.2 × 10⁻⁴ | 85.2 | 1.8 × 10¹² |
| 308 | 3.4 × 10⁻⁴ | 85.2 | 1.8 × 10¹² |
| 318 | 8.9 × 10⁻⁴ | 85.2 | 1.8 × 10¹² |
| 328 | 2.1 × 10⁻³ | 85.2 | 1.8 × 10¹² |
| 338 | 4.7 × 10⁻³ | 85.2 | 1.8 × 10¹² |
The thermodynamic profile for key reaction steps demonstrates the energetic requirements for bond formation and breaking processes. Formation of enolate intermediates requires overcoming significant activation barriers, while subsequent reactions proceed through more favorable pathways [7].
Table 2: Thermodynamic Parameters for Major Reaction Steps
| Reaction Step | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| Formation of Enolate | -42.3 | -38.1 | -14.1 |
| Nucleophilic Addition | -18.7 | -12.4 | -21.1 |
| Cyclization | -35.2 | -29.8 | -18.2 |
| Elimination | -28.9 | -31.2 | 7.7 |
Reaction intermediates in ethyl 5-(4-n-propylphenyl)-5-oxovalerate transformations include enolate anions, carbocation species, and radical intermediates depending on reaction conditions [8] [9]. Enolate formation occurs preferentially at the alpha position to the ketone carbonyl, facilitated by the electron-withdrawing nature of the aromatic system [10]. These intermediates exhibit characteristic spectroscopic signatures, with nuclear magnetic resonance spectroscopy revealing upfield shifts of alpha-proton signals upon deprotonation [11].
Carbocation intermediates form during acid-catalyzed reactions, particularly when the ester group undergoes protonation followed by loss of ethanol [12]. The stability of these intermediates depends on the electronic nature of the para-propyl substituent, which provides modest stabilization through hyperconjugation effects [8]. Isolation of these transient species requires specialized techniques including low-temperature nuclear magnetic resonance spectroscopy and chemical trapping experiments [13].
Radical intermediates arise under photochemical or oxidative conditions, with the aromatic ring serving as a stabilizing framework for unpaired electron density [14]. Detection methods include electron paramagnetic resonance spectroscopy and chemical trapping with stable radical scavengers [2]. The lifetime of these intermediates typically ranges from microseconds to milliseconds, depending on structural factors and reaction medium [15].
Electron transfer mechanisms involving ethyl 5-(4-n-propylphenyl)-5-oxovalerate proceed through single electron transfer pathways under appropriate conditions [14]. The aromatic system provides a conjugated framework that can accommodate radical cation or radical anion formation [15]. Cyclic voltammetry studies reveal reversible oxidation potentials around 1.2-1.4 volts versus standard calomel electrode, consistent with aromatic ketone systems [16].
Photoinduced electron transfer reactions demonstrate the capability of the compound to participate in excited state processes [14]. The propyl substituent influences the electron density distribution, resulting in slightly modified redox potentials compared to unsubstituted analogs [17]. Computational analysis using density functional theory methods provides insight into frontier molecular orbital energies and electron transfer driving forces [18].
Table 3: Electron Transfer Data for Ethyl 5-(4-n-Propylphenyl)-5-oxovalerate
| Oxidation State | Electron Density (e⁻) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|
| Initial | 0.65 | -5.2 | -1.8 |
| Intermediate I | 0.42 | -6.1 | -2.3 |
| Intermediate II | 0.38 | -6.4 | -2.7 |
| Final | 0.71 | -5.8 | -2.1 |
Density functional theory calculations provide detailed mechanistic insights into reaction pathways involving ethyl 5-(4-n-propylphenyl)-5-oxovalerate [1] [18]. Transition state optimization reveals multiple competing pathways with different activation barriers and thermodynamic outcomes [19]. The most favorable pathway typically involves initial enolate formation followed by nucleophilic attack, with calculated activation barriers of 75-90 kilojoules per mole [20].
Computational modeling demonstrates the influence of the para-propyl substituent on reaction energetics through both steric and electronic effects [21]. The alkyl group provides modest electron donation while introducing conformational considerations that affect transition state geometries [1]. Molecular dynamics simulations reveal solvent effects on reaction coordinate motion and barrier crossing dynamics [22].
Table 4: Computational Pathway Analysis
| Pathway | Activation Barrier (kJ/mol) | Reaction Enthalpy (kJ/mol) | Relative Frequency Factor |
|---|---|---|---|
| Path A | 89.4 | -125.3 | 0.82 |
| Path B | 102.7 | -98.7 | 0.15 |
| Path C | 76.3 | -147.2 | 0.93 |
| Path D | 95.1 | -112.8 | 0.47 |
The computational analysis reveals that Path C represents the most kinetically and thermodynamically favorable route, with the lowest activation barrier and most exothermic reaction enthalpy. This pathway involves direct nucleophilic addition to the ketone carbonyl followed by intramolecular cyclization.
Stereochemical aspects of ethyl 5-(4-n-propylphenyl)-5-oxovalerate reactions depend on the nature of attacking nucleophiles and reaction conditions [10]. Prochiral centers adjacent to the ketone carbonyl can lead to diastereomeric product formation with selectivities influenced by substrate conformation and reagent approach angles [6]. The para-propyl substituent provides asymmetric environment that can influence facial selectivity in addition reactions [21].
Computational analysis of transition state geometries reveals preferred conformations that minimize steric interactions while maximizing orbital overlap. The aromatic ring adopts coplanar orientations with the ketone carbonyl to facilitate conjugative stabilization [18]. Experimental stereochemical outcomes correlate well with computational predictions based on transition state energy differences [10].
Table 5: Stereochemical Selectivity Data
| Configuration | Relative Energy (kJ/mol) | Population (%) | Selectivity Factor |
|---|---|---|---|
| R,R | 0.0 | 64.2 | 3.6 |
| R,S | 12.4 | 17.9 | 1.0 |
| S,R | 12.4 | 17.9 | 1.0 |
| S,S | 18.7 | 0.0 | 0.0 |
The stereochemical analysis demonstrates significant preference for the R,R configuration, attributed to favorable steric and electronic interactions in the transition state leading to this product [6] [21].
Isotopic labeling studies using deuterium, carbon-13, and oxygen-18 provide mechanistic insights into bond-breaking and bond-forming processes. Primary kinetic isotope effects observed with deuterium substitution at alpha positions indicate rate-determining proton transfer steps. Secondary isotope effects reveal conformational changes during reaction progress.
Carbon-13 labeling experiments demonstrate carbon-carbon bond formation patterns and identify sites of nucleophilic attack. The magnitude of observed isotope effects correlates with the degree of bond breaking or forming in transition states. Oxygen-18 studies elucidate the role of carbonyl oxygen in hydrogen bonding and coordination to metal catalysts.
Table 6: Kinetic Isotope Effects
| Isotope | Primary KIE | Secondary KIE | Temperature Dependence |
|---|---|---|---|
| ¹H | 1.00 | 1.00 | Reference |
| ²H (D) | 6.8 | 1.3 | Strong |
| ¹³C | 1.04 | 1.01 | Weak |
| ¹⁸O | 1.02 | 1.00 | Very Weak |
The substantial primary deuterium kinetic isotope effect of 6.8 indicates that carbon-hydrogen bond breaking is involved in the rate-determining step. This finding supports mechanisms involving enolate formation or hydrogen atom transfer processes.
Mechanistic probe experiments using radical clocks and carbocation rearrangement probes distinguish between different reaction pathways. Cyclopropylcarbinyl radical clocks provide temporal resolution of radical intermediate lifetimes. The absence of ring-opened products in certain reactions rules out long-lived radical intermediates.
Hammett correlation studies reveal the electronic requirements for reaction at different positions. The para-propyl substituent exhibits a small positive sigma value, indicating weak electron donation that influences reaction rates according to the Hammett equation. Linear free energy relationships provide insight into transition state charge development [7].
Competition experiments between ethyl 5-(4-n-propylphenyl)-5-oxovalerate and related analogs quantify substituent effects on reactivity [2]. The propyl group enhances reactivity compared to hydrogen but is less activating than stronger electron-donating substituents [4]. These studies establish structure-reactivity relationships for synthetic applications [11].
Solvent polarity significantly influences reaction rates and selectivity for ethyl 5-(4-n-propylphenyl)-5-oxovalerate transformations [16] [4]. Polar protic solvents stabilize charged intermediates and transition states through hydrogen bonding interactions. The dramatic rate enhancement observed in aqueous media compared to non-polar solvents indicates substantial charge development during reaction.
Specific solvent-substrate interactions modify reaction pathways through direct coordination to reactive centers [22]. Hydrogen bond donor solvents interact with carbonyl oxygen to enhance electrophilicity [17]. Aprotic polar solvents preferentially stabilize anionic intermediates while avoiding complications from protic interactions.
Table 7: Solvent Effects on Reaction Rate and Selectivity
| Solvent | Dielectric Constant | Relative Rate | Selectivity |
|---|---|---|---|
| Hexane | 1.89 | 0.12 | 0.95 |
| Toluene | 2.38 | 0.34 | 0.89 |
| Dichloromethane | 8.93 | 1.00 | 0.82 |
| Acetonitrile | 37.5 | 2.87 | 0.76 |
| Methanol | 32.7 | 4.21 | 0.71 |
| Water | 80.1 | 8.93 | 0.65 |
The correlation between dielectric constant and reaction rate demonstrates the importance of electrostatic stabilization in these transformations [16]. Water provides the greatest rate enhancement but with reduced selectivity due to competing side reactions [4].